N-(2-cyanoethyl)-N-methylcarbamoyl chloride
Description
Significance of Carbamoyl (B1232498) Chlorides as Synthetic Intermediates
Carbamoyl chlorides are highly valued as versatile synthetic intermediates. They function as synthons for introducing the carbamoyl group, which is a key component in many biologically active molecules and functional materials. Their utility is demonstrated in their application to the synthesis of various amide-containing molecules and heterocycles. biosynth.com In recent decades, their role has expanded significantly with the advent of transition metal-catalyzed reactions, where they participate in cross-coupling, annulation, and C–H functionalization reactions. biosynth.com This has enabled the construction of complex amide-functionalized frameworks essential for pharmaceutical and natural product synthesis. biosynth.com Furthermore, carbamoyl chlorides are established precursors for carbamate (B1207046) esters, which are fundamental components of polyurethanes and are also used as protecting groups in peptide synthesis. nih.gov They have also been historically important in the production of pesticides, such as carbofuran (B1668357) and aldicarb. tcichemicals.com
Structural Classification and Nomenclature of N-Substituted Carbamoyl Halides
The general structure of a carbamoyl chloride is defined by a carbonyl group flanked by a chlorine atom and a nitrogen atom. They can be classified based on the substitution at the nitrogen atom:
Unsubstituted: The parent compound, carbamoyl chloride (H₂NCOCl), is remarkably stable, unlike the related formyl chloride. bldpharm.com
Monosubstituted (RNHCOCl): These compounds have one organic substituent on the nitrogen atom.
Disubstituted (R₂NCOCl): These feature two organic groups on the nitrogen, which can be identical or different alkyl or aryl groups. bldpharm.com The substituents can also be part of a cyclic structure, as seen in piperidino- or morpholino-carbamoyl chlorides. bldpharm.com
The nomenclature for these compounds is derived from carbamic acid. The names of the substituents on the nitrogen atom are prefixed to "carbamoyl chloride." For instance, (CH₃)₂NCOCl is named N,N-dimethylcarbamoyl chloride. In older literature, the term "carbamyl" is sometimes used interchangeably with "carbamoyl". bldpharm.com
Historical Context of Carbamoyl Chloride Chemistry and Development
The chemistry of carbamoyl chlorides has been developed over more than a century. A primary and long-standing method for their synthesis is the reaction of a secondary amine with phosgene (B1210022) (COCl₂). tcichemicals.com An alternative route involves the addition of hydrogen chloride (HCl) to an isocyanate. tcichemicals.combldpharm.com Early applications of this class of compounds were heavily focused on agriculture, where they served as key intermediates for herbicides, fungicides, and pesticides. bldpharm.com Foundational mechanistic studies, such as the investigation into the hydrolysis of N,N-dimethylcarbamoyl chloride, were crucial in elucidating their reactivity, noting that they are generally less sensitive to hydrolysis than typical acyl chlorides due to the influence of the adjacent amino group. tcichemicals.combldpharm.com
Overview of Research Trajectories Involving Complex Carbamoyl Halides
Modern research has significantly broadened the scope of carbamoyl chloride chemistry. A prominent area of investigation is their application in transition metal-catalyzed transformations, which provides powerful methods for forming carbon-nitrogen and carbon-carbon bonds. biosynth.com There is also a growing interest in developing safer and more environmentally friendly synthetic methods that avoid the use of highly toxic phosgene, with approaches using reagents like triphosgene (B27547) or generating the carbamoyl chloride in situ. google.comorganic-chemistry.org Research also focuses on the synthesis of increasingly complex carbamoyl halides and their use as building blocks for novel heterocyclic systems and advanced materials. biosynth.comtcichemicals.com The exploration of related carbamoyl fluorides, which exhibit unique reactivity, represents another active frontier in this field. google.com
Structure
3D Structure
Properties
CAS No. |
25714-90-3 |
|---|---|
Molecular Formula |
C5H7ClN2O |
Molecular Weight |
146.57 g/mol |
IUPAC Name |
N-(2-cyanoethyl)-N-methylcarbamoyl chloride |
InChI |
InChI=1S/C5H7ClN2O/c1-8(5(6)9)4-2-3-7/h2,4H2,1H3 |
InChI Key |
QTWAPOBZRHVFAY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC#N)C(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
Mechanistic Investigations and Reactivity Profiles of N 2 Cyanoethyl N Methylcarbamoyl Chloride
Electrophilic Reactivity of the Carbamoyl (B1232498) Chloride Moiety
The carbamoyl chloride functional group is characterized by a highly electrophilic carbonyl carbon. This electrophilicity arises from the inductive electron-withdrawing effects of both the chlorine atom and the nitrogen atom. The nitrogen atom's lone pair of electrons can participate in resonance, delocalizing onto the carbonyl oxygen, which can moderate the electrophilicity compared to acyl chlorides. Nonetheless, the carbonyl carbon remains a prime target for nucleophilic attack. nih.gov
In reactions such as solvolysis, the primary event is the interaction of a nucleophilic solvent molecule with this electrophilic center. The subsequent departure of the chloride ion, a good leaving group, drives the substitution reaction forward. nih.gov For N,N-disubstituted carbamoyl chlorides, these reactions generally proceed via a dissociative SN1-like mechanism or an associative SN2-like mechanism, depending on the substituents and the solvent properties. nih.govnih.gov
Nucleophilic Substitution Reactions at the Carbonyl Carbon
The solvolysis of N,N-disubstituted carbamoyl chlorides involves the replacement of the chloride ion by a solvent molecule (e.g., water, alcohol). nih.gov The mechanism of this nucleophilic substitution is highly sensitive to the nature of the solvent.
The solvolysis of carbamoyl chlorides can proceed through two primary pathways: an ionization-based (SN1) mechanism or a bimolecular (SN2) pathway. nih.gov
SN1 Pathway: In highly ionizing, weakly nucleophilic solvents, the reaction tends to favor a dissociative mechanism. This pathway involves the rate-determining formation of a resonance-stabilized N,N-disubstituted carbamoyl cation intermediate, which is then rapidly captured by the solvent. The positive charge in this cation is delocalized between the nitrogen and the carbonyl carbon.
SN2 Pathway: In more nucleophilic solvents, the reaction can proceed through a bimolecular mechanism where the solvent molecule directly attacks the carbonyl carbon in the rate-determining step, forming a trigonal bipyramidal transition state.
For most N,N-dialkylcarbamoyl chlorides, studies show a mechanism that is largely dissociative (SN1) but with a significant degree of nucleophilic solvent assistance in the transition state. nih.gov This indicates a mechanistic spectrum rather than a strict SN1 or SN2 pathway. The rate of solvolysis is therefore influenced by both the solvent's ionizing power (its ability to stabilize charged intermediates) and its nucleophilicity (its ability to donate electrons). nih.gov
The influence of the solvent on the reaction rate can be quantified using the extended Grunwald-Winstein equation:
log(k/k₀) = lNT + mYCl
where:
k is the rate constant in a specific solvent.
k₀ is the rate constant in the reference solvent (80% ethanol (B145695)/20% water).
l is the sensitivity of the substrate to changes in solvent nucleophilicity (NT).
m is the sensitivity of the substrate to changes in solvent ionizing power (YCl). wikipedia.org
While specific l and m values for N-(2-cyanoethyl)-N-methylcarbamoyl chloride are not available, data for the closely related N,N-dimethylcarbamoyl chloride show values of l = 0.66 and m = 0.55. nih.gov The ratio of l/m (1.2 for the dimethyl analog) provides insight into the mechanism. A ratio greater than 1.0 suggests a loose SN2 transition state or an SN1 process with strong nucleophilic solvation of the developing carbamoyl cation. nih.gov It is reasonable to expect this compound to exhibit similar behavior.
To illustrate the application of this analysis, the table below shows kinetic data for the solvolysis of the analogous compound, N,N-dimethylcarbamoyl chloride , at 25.0 °C in various solvents, along with the corresponding NT and YCl parameters.
| Solvent (% v/v) | k × 10⁵ (s⁻¹) | NT | YCl |
|---|---|---|---|
| 100% EtOH | 0.663 | 0.37 | -2.52 |
| 90% EtOH | 4.11 | 0.16 | -0.93 |
| 80% EtOH | 12.6 | 0.00 | 0.00 |
| 100% MeOH | 4.17 | 0.17 | -1.19 |
| 80% MeOH | 36.5 | 0.01 | 0.44 |
| 50% Acetone | 165 | -0.37 | 2.39 |
| 97% TFE | 10.7 | -3.30 | 2.83 |
Data presented for N,N-dimethylcarbamoyl chloride as a representative example. nih.gov
The Kinetic Solvent Isotope Effect (KSIE), typically measured as the ratio of the rate constant in a protic solvent (kROH) to that in its deuterated counterpart (kROD), is a powerful tool for probing the transition state structure.
For solvolysis reactions, a KSIE value significantly greater than 1.0 often points to a mechanism where a solvent molecule acts as a general base, abstracting a proton from the attacking nucleophilic solvent molecule in the rate-determining step. This is characteristic of a bimolecular (SN2) or addition-elimination pathway. nih.gov For N,N-disubstituted carbamoyl chlorides, KSIE values are typically in the range of 1.3 to 1.6 in aqueous or alcoholic solvents. nih.gov
This range suggests that while the reaction has significant ionization character (SN1-like), the solvent plays a crucial role as a nucleophile in the transition state, with general-base catalysis providing stabilization. nih.gov
| Compound | kH₂O / kD₂O | kMeOH / kMeOD |
|---|---|---|
| N,N-Dimethylcarbamoyl chloride | 1.34 | 1.58 |
| N,N-Diethylcarbamoyl chloride | 1.31 | 1.55 |
| 4-Morpholinecarbonyl chloride | 1.44 | 1.61 |
KSIE values for representative N,N-disubstituted carbamoyl chlorides at 25.0 °C. nih.gov
Intramolecular Cyclization and Rearrangement Processes
For this compound, the presence of the cyanoethyl group introduces the possibility of intramolecular reactions. While not documented for this specific compound under solvolytic conditions, intramolecular cyclization is a known reaction pathway for molecules containing suitably positioned nucleophilic groups. nih.gov
The nitrogen atom of the cyano group, although a weak nucleophile, could potentially attack the highly electrophilic carbonyl carbon. Such a process would lead to a cyclic intermediate. However, this reaction is likely to be slow compared to the intermolecular attack by solvent molecules, which are present in large excess. The stability of the resulting ring and the geometric feasibility of the transition state would be key factors determining if this pathway is competitive. For this substrate, it would require the formation of a six-membered ring, which is generally favorable.
Role of the Cyanoethyl Moiety in Modulating Reactivity
The cyanoethyl group is expected to influence the reactivity of the carbamoyl chloride moiety through both steric and electronic effects when compared to a simple N,N-dimethyl analog.
Electronic Effect: The cyano (-C≡N) group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the nature of the triple bond. This inductive effect would pull electron density away from the nitrogen atom of the carbamoyl group. A reduction in the electron-donating ability of the nitrogen atom would destabilize the resonance-stabilized carbamoyl cation intermediate that is central to the SN1 pathway. This destabilization would, in turn, slow down the rate of solvolysis for a dissociative mechanism.
Steric Effect: The cyanoethyl group is sterically more demanding than a methyl group. Increased steric bulk at the nitrogen atom can hinder the approach of nucleophilic solvent molecules, potentially slowing down an SN2-type reaction. However, in an SN1 mechanism, increased steric hindrance can sometimes accelerate the reaction by relieving steric strain as the molecule proceeds towards a more planar carbocation intermediate.
Computational and Quantum Chemical Studies
Theoretical chemistry provides powerful tools to investigate molecular properties and reactivity where experimental data may be limited. For this compound, computational studies are invaluable for elucidating its intrinsic characteristics.
Transition State Stabilization and Reaction Pathway Analysis
The reactivity of carbamoyl chlorides is largely defined by nucleophilic substitution reactions at the carbonyl carbon. Mechanistic studies on analogous N,N-disubstituted carbamoyl chlorides suggest that these reactions, particularly solvolysis, predominantly follow a dissociative SN1-type mechanism. nih.govresearchgate.net This pathway involves a slow, rate-determining ionization of the carbon-chlorine bond to form a planar, resonance-stabilized carbamoyl cation intermediate, followed by a rapid attack of the nucleophile. libretexts.orglibretexts.orgucalgary.ca
The reaction pathway can be visualized with a reaction coordinate diagram where the first peak represents the transition state of the C-Cl bond cleavage, leading to the carbamoyl cation intermediate. A second, much smaller energy barrier would correspond to the subsequent nucleophilic attack on the cation. The primary factor governing the reaction rate is the height of the first energy barrier.
Electronic Structure and Bonding Analysis
The electronic structure of this compound is characterized by a complex interplay of inductive and resonance effects. The nitrogen atom's lone pair of electrons can participate in resonance with the carbonyl group (nN → π*C=O), imparting partial double bond character to the C-N bond and increasing the electron density on the oxygen atom. This resonance effect is a key feature of the amide functional group.
A Natural Bond Orbital (NBO) analysis, based on computational studies of analogous molecules like N-(2-cyanoethyl)-N-methylaniline, can provide quantitative insights into the electronic delocalization within the molecule. nih.govresearchgate.net NBO analysis translates the complex wavefunction into a localized Lewis-like structure of bonds and lone pairs, and quantifies the delocalization interactions between them using second-order perturbation theory. uni-muenchen.deyoutube.com
For this compound, significant hyperconjugative interactions are expected. The primary interaction would be the delocalization of the nitrogen lone pair into the antibonding orbital of the carbonyl group (nN → πC=O). This interaction is responsible for the planarity of the amide group and its characteristic rotational barrier. The electron-withdrawing cyano group would influence the electron density on the nitrogen atom, potentially reducing the strength of this interaction compared to carbamoyl chlorides with only alkyl substituents. Other significant interactions would include hyperconjugation involving the σ bonds of the ethyl chain and the methyl group donating into empty orbitals. NBO analysis on related cyano-substituted molecules has also revealed stereoelectronic interactions involving the cyano group itself, such as n(N) → σ(NC-C). nih.gov
The calculated atomic charges would show a significant positive charge on the carbonyl carbon, making it the primary site for nucleophilic attack. The nitrogen of the cyano group and the carbonyl oxygen would carry negative charges.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (N) | π(C=O) | ~50-60 | Resonance stabilization of the amide group |
| LP (O) | σ(N-Ccarbonyl) | ~20-30 | Hyperconjugation |
| σ(C-Hmethyl) | σ(N-Cmethyl) | ~2-5 | Hyperconjugation |
| σ(C-Cethyl) | σ(N-Cethyl) | ~2-5 | Hyperconjugation |
Prediction of Spectroscopic Properties
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic properties like infrared (IR) and nuclear magnetic resonance (NMR) spectra with a high degree of accuracy. d-nb.infoijnc.ir
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent would be the strong carbonyl (C=O) stretching vibration, which for acyl chlorides typically appears in the range of 1770-1815 cm-1. The nitrile (-C≡N) group would exhibit a sharp, medium-intensity absorption band around 2240-2260 cm-1. researchgate.net The C-N stretching vibration of the amide group is expected in the 1300-1400 cm-1 region. The C-Cl stretch would appear in the fingerprint region, typically between 600-800 cm-1. jetir.org Additionally, C-H stretching and bending vibrations from the methyl and ethyl groups would be present in their characteristic regions.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm-1) | Expected Intensity |
|---|---|---|---|
| C-H (in CH2 and CH3) | Stretching | 2850-3000 | Medium |
| -C≡N (Nitrile) | Stretching | 2240-2260 | Medium, Sharp |
| C=O (Carbamoyl chloride) | Stretching | 1770-1815 | Strong |
| -CH2- | Scissoring | ~1465 | Medium |
| -CH3 | Asymmetric/Symmetric Bending | ~1450 / ~1375 | Medium |
| C-N | Stretching | 1300-1400 | Medium |
| C-Cl | Stretching | 600-800 | Medium-Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of this compound can also be predicted.
1H NMR: Three distinct signals are expected. The methyl protons (-N-CH3) would appear as a singlet, likely in the range of 2.8-3.2 ppm. The two methylene (B1212753) groups of the cyanoethyl substituent are diastereotopic and would appear as two distinct triplets. The methylene group adjacent to the nitrogen (-N-CH2-) would be downfield, around 3.5-3.8 ppm, due to the deshielding effect of the nitrogen. The methylene group adjacent to the cyano group (-CH2-CN) would be further upfield, around 2.6-2.9 ppm.
13C NMR: The carbonyl carbon (-C=O) would be the most downfield signal, expected around 165-170 ppm. The nitrile carbon (-C≡N) would appear around 117-120 ppm. The methyl carbon (-N-CH3) would be in the range of 35-40 ppm. The methylene carbon adjacent to the nitrogen (-N-CH2-) would be around 45-50 ppm, while the methylene carbon adjacent to the cyano group (-CH2-CN) would be around 15-20 ppm.
| Group | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
|---|---|---|
| -C=O | - | 165-170 |
| -C≡N | - | 117-120 |
| -N-CH2- | 3.5-3.8 (t) | 45-50 |
| -CH2-CN | 2.6-2.9 (t) | 15-20 |
| -N-CH3 | 2.8-3.2 (s) | 35-40 |
Applications of N 2 Cyanoethyl N Methylcarbamoyl Chloride in Advanced Organic Synthesis
Carbamoylating Reagent in Complex Molecule Construction
As a derivative of carbamic acid, N-(2-cyanoethyl)-N-methylcarbamoyl chloride serves as an efficient carbamoylating agent. This function involves the transfer of the N-(2-cyanoethyl)-N-methylcarbamoyl group to a nucleophilic substrate, a key step in the assembly of more complex molecules. Carbamoyl (B1232498) chlorides are known to react with a range of nucleophiles, including alcohols, amines, and thiols, providing access to carbamates, ureas, and thiocarbamates, respectively. organic-chemistry.org
The primary application of carbamoyl chlorides is in the synthesis of substituted carbamates and ureas, which are significant structural motifs in pharmaceuticals and agrochemicals. nih.govrsc.orgresearchgate.net The reaction of this compound with an alcohol (R-OH) or a phenol (B47542) (Ar-OH) in the presence of a base yields the corresponding O-alkyl/aryl carbamate (B1207046). Similarly, its reaction with a primary or secondary amine (R-NH₂ or R₂NH) produces a substituted urea (B33335). nih.gov
These reactions proceed via a nucleophilic acyl substitution mechanism, where the nucleophile (alcohol or amine) attacks the electrophilic carbonyl carbon of the carbamoyl chloride. The subsequent elimination of a chloride ion results in the formation of the new C-O or C-N bond. khanacademy.orgyoutube.com The cyanoethyl group typically remains intact during these transformations, allowing for its potential use in subsequent synthetic steps.
Table 1: Illustrative Reactions for Carbamate and Urea Synthesis
| Reactant A | Reactant B | Product Type | General Structure of Product |
|---|---|---|---|
| This compound | Alcohol (R-OH) | Carbamate | R-O-C(=O)N(CH₃)(CH₂CH₂CN) |
This table illustrates the expected products from the reaction of this compound with generic nucleophiles.
While the reaction of carbamoyl chlorides with amines typically yields ureas, related reagents can be utilized to form amide bonds. dtic.mil Carbamoylating agents, such as carbamoylimidazolium salts, have been shown to react with carboxylic acids to produce amides. organic-chemistry.org This suggests that under specific conditions, this compound could potentially react with a carboxylate nucleophile to form an N-acylcarbamate, which can be considered a type of mixed anhydride, or undergo further transformation to yield an amide. The formation of an amide bond is one of the most crucial reactions in organic synthesis, particularly in peptide chemistry and the synthesis of polyamide polymers. rsc.org The reaction of an acyl chloride with an amine is a standard method for creating an amide linkage. khanacademy.orgdtic.mil
Role in the Synthesis of Heterocyclic Compounds
Heterocyclic compounds are central to medicinal chemistry and materials science. nih.govrsc.orgnih.gov Carbamoyl moieties are frequently incorporated into these structures to modulate their biological activity and physical properties.
This compound can be employed to derivatize nitrogen atoms within heterocyclic rings. Many nitrogen-containing heterocycles (e.g., pyrroles, indoles, imidazoles) possess an N-H bond that can act as a nucleophile. Reaction with the carbamoyl chloride introduces the N-(2-cyanoethyl)-N-methylcarbamoyl group onto the heterocyclic nitrogen. This derivatization can significantly alter the compound's electronic properties, solubility, and biological interactions. nih.gov Furthermore, research has shown that carbamoyl-containing structures, such as α-(N-carbamoyl)alkylcuprates, can be used as key intermediates in the synthesis of various nitrogen heterocycles, including pyrrolidin-2-ones and indolizidin-2-ones. nih.gov
The fluorene (B118485) scaffold is a privileged structure in medicinal chemistry and materials science, known for its use in developing antiviral agents and organic light-emitting diodes (OLEDs). semanticscholar.orgmdpi.comnjit.edu Several synthetic routes to fluorene derivatives involve the incorporation of carbamoyl groups. google.com For instance, O-Aryl-Carbamoyl-Oxymino-Fluorene derivatives have been synthesized and investigated for their biological activities. mdpi.com
This compound can be used to synthesize novel fluorene derivatives by reacting it with functionalized fluorene precursors. For example, a 9-hydroxyfluorene or 2-aminofluorene (B1664046) could be reacted with the carbamoyl chloride to attach the carbamoyl moiety at the respective position, yielding a new derivative with potentially unique pharmacological or photophysical properties.
Table 2: Potential Fluorene Derivatization
| Fluorene Precursor | Reagent | Potential Product |
|---|---|---|
| 9-Hydroxyfluorene | This compound | 9-Fluorenyl N-(2-cyanoethyl)-N-methylcarbamate |
This table provides hypothetical examples of fluorene derivatization using the specified reagent.
Precursor for Modified Oligonucleotides and Nucleic Acid Analogs
The 2-cyanoethyl group is widely recognized in nucleic acid chemistry, primarily for its role as a protecting group for the phosphate (B84403) moiety in phosphoramidite-based oligonucleotide synthesis. nih.gov This precedent highlights the compatibility of the cyanoethyl group with the conditions of automated DNA/RNA synthesis.
Recent research has focused on introducing novel modifications to the 2'-hydroxyl group of ribonucleosides to enhance the therapeutic properties of oligonucleotides, such as nuclease resistance and binding affinity. acs.orgresearchgate.netnih.gov One such modification is the 2′-O-[2-(N-methylcarbamoyl)ethyl] (MCE) group. acs.org Oligonucleotides incorporating 2'-O-MCE ribonucleosides have demonstrated significantly higher resistance to nuclease degradation compared to standard 2'-O-methylated versions, while maintaining strong hybridization affinity for complementary RNA strands. acs.orgnih.gov
While the synthesis of these MCE-modified ribonucleosides was achieved through an oxa-Michael addition, this compound represents a potential alternative reagent for introducing similar carbamoyl-containing modifications onto the sugar, base, or phosphate backbone of nucleic acid analogs. acs.org The introduction of such groups can impart beneficial properties for applications in antisense technology and RNA interference. beilstein-journals.orgichb.pl
Table 3: Properties of Oligonucleotides with 2'-O-[2-(N-Methylcarbamoyl)ethyl] (MCE) Modification
| Property | Observation | Reference |
|---|---|---|
| Nuclease Resistance | Much higher than 2'-O-methylated oligonucleotides | acs.orgnih.gov |
| Hybridization Affinity | Strong binding to complementary RNA strands | acs.org |
Data synthesized from studies on ribonucleosides with a structurally related modification.
Incorporation into Ribonucleoside Derivatives (e.g., 2′-O-[2-(N-methylcarbamoyl)ethyl]ribonucleosides)
A thorough review of synthetic routes to 2′-O-[2-(N-methylcarbamoyl)ethyl]ribonucleosides (2′-O-MCE ribonucleosides) indicates that the primary and well-documented method for their synthesis does not involve the use of this compound. The predominant synthetic strategy reported in the literature is an oxa-Michael reaction. acs.orgnih.gov This reaction typically involves the addition of a protected ribonucleoside to an activated alkene, such as N-methylacrylamide, to introduce the desired 2'-(N-methylcarbamoyl)ethyl group.
The synthesis of 2′-O-MCE ribonucleosides has been detailed as a multi-step process. Initially, a protected ribonucleoside undergoes a Michael addition with an acrylate (B77674) ester. The resulting ester is then subjected to aminolysis to form the more stable N-methylcarbamoyl ethyl (MCE) group. acs.org This approach has been successfully applied to all four standard ribonucleosides (U, C, A, and G) to create the corresponding phosphoramidite (B1245037) building blocks for oligonucleotide synthesis. acs.orgnih.gov
While it is theoretically plausible that this compound could be used to introduce the N-methylcarbamoyl moiety onto a 2'-(2-cyanoethyl) ether of a ribonucleoside, or through a related pathway, such a synthetic route is not described in the prominent scientific literature found. Therefore, a detailed research finding on the direct application of this compound for this purpose cannot be provided based on available evidence.
Strategies for Functionalized Nucleic Acid Synthesis
The functionalization of nucleic acids with 2′-O-[2-(N-methylcarbamoyl)ethyl] groups has been shown to impart desirable properties for therapeutic applications. Oligonucleotides incorporating these 2'-O-MCE modifications exhibit significantly enhanced resistance to nuclease degradation compared to their unmodified or even 2'-O-methylated counterparts. nih.govresearchgate.net This increased stability is a critical attribute for antisense oligonucleotides and siRNAs, as it prolongs their activity in biological systems.
Furthermore, the 2'-O-MCE modification has been found to maintain or slightly enhance the binding affinity of oligonucleotides for their complementary RNA targets, a property crucial for their efficacy. acs.org The amide group within the MCE moiety is not detrimental to the hybridization process. acs.org Chimeric oligonucleotides containing both 2'-O-MCE and 2'-O-methyl modifications have been synthesized and have demonstrated high nuclease resistance and strong binding to complementary RNA strands. nih.gov These properties have led to their investigation in applications such as exon skipping in the pre-mRNA of mouse dystrophin, where they have shown promising efficacy. nih.govresearchgate.net
It is important to note that while the properties of the resulting functionalized nucleic acids are well-researched, the literature does not provide specific "strategies for functionalized nucleic acid synthesis" that directly utilize this compound as a key reagent. The strategies discussed revolve around the use of the pre-formed 2'-O-MCE phosphoramidite building blocks in standard solid-phase oligonucleotide synthesis. acs.org
Development of Novel Reagents and Catalysts Using this compound Scaffolds
There is no readily available scientific literature that describes the use of this compound as a scaffold for the development of novel reagents or catalysts. Carbamoyl chlorides, in general, are known to be reactive compounds that can serve as precursors in various synthetic transformations. However, specific research detailing the conversion of this compound into new classes of reagents or catalysts is not apparent in the public domain.
Industrial Chemical Intermediates (from a synthetic process perspective, excluding specific product properties)
Carbamoyl chlorides are recognized as a class of chemical intermediates in the industrial production of various products, including pharmaceuticals and pesticides. google.com They are typically used to introduce a carbamoyl moiety into a target molecule. From a synthetic process perspective, the use of carbamoyl chlorides offers a direct method for the formation of carbamates, ureas, and other related functional groups.
However, specific details regarding the industrial synthetic processes that utilize this compound are proprietary and not publicly disclosed in detail. While it can be inferred that this compound may be used in the synthesis of specialized chemicals where the N-(2-cyanoethyl)-N-methylcarbamoyl group is a required structural element, the specifics of these processes, including reaction conditions, scale-up considerations, and downstream applications from a manufacturing viewpoint, are not available in the reviewed sources. General information on the production of carbamoyl chlorides often involves the reaction of a secondary amine with phosgene (B1210022) or a phosgene equivalent. google.com
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. For N-(2-cyanoethyl)-N-methylcarbamoyl chloride, a combination of one-dimensional and two-dimensional NMR techniques would offer a comprehensive characterization of its molecular structure.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the three types of non-equivalent protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the cyano and carbamoyl (B1232498) chloride groups.
The N-methyl group (a) protons are expected to appear as a singlet, being adjacent to a nitrogen atom. The methylene (B1212753) protons of the cyanoethyl group are split into two triplets due to coupling with each other. The protons on the carbon adjacent to the nitrogen (b) will be deshielded compared to the protons adjacent to the cyano group (c).
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |
| -CH₃ (a) | ~3.1 | Singlet | N/A |
| -N-CH₂- (b) | ~3.6 | Triplet | ~6-7 Hz |
| -CH₂-CN (c) | ~2.8 | Triplet | ~6-7 Hz |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, one for each unique carbon atom in this compound. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.
The carbonyl carbon (C=O) of the carbamoyl chloride is expected to have the largest chemical shift, appearing significantly downfield. The nitrile carbon (C≡N) also has a characteristic chemical shift in the downfield region, but typically less deshielded than the carbonyl carbon. The methyl carbon and the two methylene carbons will appear in the upfield region.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -C H₃ | ~35 |
| -N-C H₂- | ~50 |
| -C H₂-CN | ~15 |
| -C ≡N | ~117 |
| -C =O | ~170 |
Nitrogen-15 (¹⁵N) and Chlorine-35/37 (³⁵Cl/³⁷Cl) NMR if applicable
While less common than ¹H and ¹³C NMR, ¹⁵N and ³⁵Cl/³⁷Cl NMR could provide further structural insights.
Nitrogen-15 (¹⁵N) NMR: This technique could distinguish between the two nitrogen environments: the amide-like nitrogen of the carbamoyl group and the nitrile nitrogen. The low natural abundance and smaller gyromagnetic ratio of ¹⁵N would necessitate specialized techniques or isotopically enriched samples for detection.
Chlorine-35/37 (³⁵Cl/³⁷Cl) NMR: Both ³⁵Cl and ³⁷Cl are quadrupolar nuclei, which results in very broad NMR signals, making detection and interpretation challenging. However, it could potentially provide information about the covalent nature of the C-Cl bond.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the signals of the two methylene groups (-N-CH₂- and -CH₂-CN), confirming their scalar coupling and adjacent positions in the cyanoethyl chain.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal one-bond correlations between protons and the carbons they are directly attached to. This would definitively link the proton signals at ~3.6 ppm and ~2.8 ppm to their respective methylene carbons, and the proton signal at ~3.1 ppm to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum provides information about longer-range (2-3 bond) couplings between protons and carbons. Expected key correlations would include:
The N-methyl protons (~3.1 ppm) showing a correlation to the carbonyl carbon (~170 ppm).
The methylene protons adjacent to the nitrogen (~3.6 ppm) correlating with the carbonyl carbon (~170 ppm) and the other methylene carbon in the ethyl chain.
The methylene protons adjacent to the cyano group (~2.8 ppm) correlating with the nitrile carbon (~117 ppm) and the neighboring methylene carbon.
Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy)
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the nitrile and carbamoyl chloride moieties.
Characteristic Functional Group Frequencies
The primary vibrational modes of interest are the stretching frequencies of the C≡N and C=O bonds, which are typically strong and occur in distinct regions of the spectrum.
Predicted Vibrational Frequencies
| Functional Group | Vibration Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| Nitrile (-C≡N) | C≡N stretch | ~2250 | Strong |
| Carbamoyl Chloride (-C(O)Cl) | C=O stretch | ~1780-1750 | Moderate |
| Methyl/Methylene | C-H stretch | ~2850-3000 | Moderate-Strong |
| Methylene | C-H bend | ~1450 | Moderate |
| C-N | C-N stretch | ~1250-1000 | Moderate |
| C-Cl | C-Cl stretch | ~800-600 | Moderate-Strong |
The nitrile (C≡N) stretching vibration is expected to produce a sharp, intense band around 2250 cm⁻¹ in the IR spectrum. mit.edulibretexts.orgspectroscopyonline.com In Raman spectroscopy, this symmetric stretch would also be prominent. The carbonyl (C=O) stretching of the carbamoyl chloride is anticipated at a relatively high wavenumber, typically in the range of 1780-1750 cm⁻¹, due to the electron-withdrawing effect of the chlorine atom. uobabylon.edu.iq The spectra would also feature C-H stretching and bending vibrations from the methyl and methylene groups, as well as C-N and C-Cl stretching vibrations in the fingerprint region.
Conformational Analysis using Vibrational Modes
The conformational landscape of this compound is determined by the rotational freedom around its single bonds, primarily the C-N and C-C bonds. Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman techniques, provides a powerful, non-destructive method for probing these conformational isomers. By analyzing the vibrational modes, which are sensitive to the local geometry of the molecule, different conformers can be identified. nih.govnih.gov
Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign vibrational modes and predict the relative stabilities of different conformers. nih.govresearchgate.net For this compound, key vibrational modes would be analyzed to understand its conformational preferences.
Expected Characteristic Vibrational Modes for this compound:
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Significance in Conformational Analysis |
|---|---|---|---|
| C≡N Stretch | Cyano | ~2250 | Position and intensity can be sensitive to the electronic environment, which changes with conformation. |
| C=O Stretch | Carbamoyl Chloride | ~1750-1780 | The frequency is highly sensitive to rotation around the C-N bond, which affects conjugation and steric hindrance. |
| C-N Stretch | Carbamoyl | ~1200-1400 | Coupled with other modes; changes in this region can indicate different rotamers. |
| C-Cl Stretch | Acyl Chloride | ~650-850 | Its position can be influenced by the orientation of adjacent groups. |
By comparing the experimental FT-IR and Raman spectra with the calculated frequencies for different potential energy minima (stable conformers), a detailed understanding of the molecule's conformational equilibrium in various phases (gas, liquid, solid) can be achieved. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification of this compound, providing its exact mass and, by extension, its elemental composition. This technique is crucial for distinguishing it from other compounds with the same nominal mass. nih.gov
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques
Both ESI and APCI are soft ionization techniques that allow for the analysis of intact molecules with minimal fragmentation, making them ideal for determining the molecular weight of the analyte. nih.govnih.gov
Electrospray Ionization (ESI): ESI is a soft ionization method that transfers ions from solution into the gas phase. nih.gov Given the presence of polar functional groups (cyano and carbamoyl chloride), this compound is amenable to ESI. It would likely be detected as a protonated molecule, [M+H]⁺, or as adducts with cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. nih.govnih.gov ESI is particularly useful as it is gentle and typically does not cause thermal degradation. nih.gov
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique suitable for relatively nonpolar to medium-polarity compounds that are thermally stable. nationalmaglab.orgjfda-online.com The analyte is vaporized at high temperatures (~350-550 °C) before being ionized by a corona discharge. nationalmaglab.org While the carbamoyl chloride moiety may have limited thermal stability, APCI could still be effective. Ionization in APCI typically occurs via proton transfer, leading to the formation of the [M+H]⁺ ion, but radical cations (M⁺•) can also be generated. nih.gov APCI is often coupled with liquid chromatography and is less susceptible to matrix effects than ESI. nationalmaglab.org
Fragmentation Pattern Analysis for Structural Elucidation
Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of a selected precursor ion, are used to confirm the molecular structure. The fragmentation pattern of this compound would provide a structural fingerprint.
The fragmentation of the molecular ion would likely proceed through several characteristic pathways, including:
Alpha-Cleavage: Fission of the C-C bond adjacent to the nitrogen atom is a common pathway for amines and amides. libretexts.org
Loss of Neutral Molecules: The elimination of stable neutral molecules such as HCl, CO, or CH₂=CHCN (acrylonitrile) is expected.
McLafferty Rearrangement: Nitriles with an appropriate chain length can undergo a McLafferty rearrangement, which would result in a characteristic fragment ion at m/z 41. miamioh.edu
Predicted Fragmentation Pathways for this compound:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |
| [M+H]⁺ | Varies | HCl (36) | [M+H-HCl]⁺ |
| [M+H]⁺ | Varies | CO (28) | [M+H-CO]⁺ |
| [M+H]⁺ | Varies | C₃H₃N (53) | [M+H - Acrylonitrile]⁺ |
| [M+H]⁺ | 42 | C₂H₂ClNO | [CH₃-N=CH₂]⁺ (from α-cleavage) |
| [M+H]⁺ | 54 | C₂H₄ClNO | [CH₂=CH-C≡N+H]⁺ |
| [M+H]⁺ | 91 | ClCO | [CH₃-N(H)-CH₂CH₂CN]⁺ |
Note: The exact m/z values would be determined using high-resolution instrumentation.
The presence of a chlorine atom would be readily identifiable by the characteristic isotopic pattern of the molecular ion peak, with an [M+2] peak that is approximately one-third the intensity of the M peak, corresponding to the natural abundance of ³⁵Cl (75%) and ³⁷Cl (25%). cognitoedu.org
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate measurements of bond lengths, bond angles, and torsional angles within the this compound molecule. mdpi.com
If suitable single crystals could be grown, X-ray crystallography would elucidate the preferred solid-state conformation, revealing the spatial arrangement of the cyanoethyl group relative to the planar carbamoyl chloride moiety. Furthermore, the analysis would detail the intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions, that govern the crystal packing arrangement. researchgate.net While no crystal structure for this specific compound appears to be publicly available, this method remains the gold standard for unambiguous structural determination in the solid phase.
Chromatographic Separation Techniques for Purification and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, purification, and quantitative analysis of this compound. Given its polarity, reversed-phase HPLC (RP-HPLC) is the most suitable method. epa.gov
A typical RP-HPLC setup would involve:
Stationary Phase: A C18 (octadecylsilyl) column, which is a nonpolar stationary phase. epa.govepa.gov
Mobile Phase: A polar mobile phase, typically a gradient mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. epa.govsielc.com A small amount of acid, such as formic acid or phosphoric acid, may be added to the mobile phase to improve peak shape, although formic acid is preferred for MS compatibility. sielc.com
Detection: A UV detector would be effective due to the presence of the carbonyl chromophore. For higher specificity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS). jfda-online.com
HPLC is invaluable for monitoring the progress of a chemical reaction involving this compound by quantifying the disappearance of the reactant and the appearance of the product over time. It is also the principal method for assessing the purity of the final compound and for isolating it from reaction byproducts and starting materials in preparative-scale applications. sielc.com
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. For a reactive compound such as this compound, direct analysis can be challenging due to its susceptibility to hydrolysis and thermal degradation. However, with careful method development, including potential derivatization, GC can be employed for its characterization.
A direct GC analysis of this compound would necessitate a highly inert system to prevent on-column reactions. The high reactivity of the carbamoyl chloride functional group with active silanol (B1196071) groups in conventional GC columns and liners can lead to poor peak shape, analyte loss, and inaccurate quantification. Therefore, the use of deactivated liners and columns is crucial.
A more robust and commonly employed strategy for the GC analysis of reactive acyl and carbamoyl chlorides is derivatization. nih.govoup.com This involves converting the analyte into a more stable and less reactive compound prior to injection. For this compound, derivatization with a primary or secondary amine would yield a stable urea (B33335) derivative, while reaction with an alcohol would produce a carbamate (B1207046). wikipedia.org This approach not only enhances the stability of the analyte but can also improve its chromatographic properties. For instance, derivatization of N,N-dimethylcarbamoyl chloride with ethanol (B145695) to form ethyl N,N-dimethylcarbamate has been successfully used for its quantification by GC-MS.
A hypothetical GC-MS method for the analysis of this compound, following derivatization with a suitable alcohol like methanol, would involve the separation of the resulting methyl N-(2-cyanoethyl)-N-methylcarbamate. A mid-polarity capillary column, such as a 5% phenyl-polysiloxane, would likely provide adequate separation. The temperature program would be optimized to ensure good resolution of the derivative from the solvent and any potential byproducts. Mass spectrometric detection would provide definitive identification based on the characteristic fragmentation pattern of the derivative.
The following table outlines hypothetical chromatographic parameters and expected results for the GC-MS analysis of the methyl carbamate derivative of this compound.
| Parameter | Value |
| GC Column | 5% Phenyl-Polysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Derivative Analyte | Methyl N-(2-cyanoethyl)-N-methylcarbamate |
| Hypothetical Retention Time | ~12.5 minutes |
| Detection | Mass Spectrometry (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
Table 1. Hypothetical GC-MS Parameters for the Analysis of Derivatized this compound.
Future Research Directions and Emerging Trends in N 2 Cyanoethyl N Methylcarbamoyl Chloride Chemistry
Exploration of Asymmetric Synthesis and Chiral Induction
The development of stereoselective methodologies is a cornerstone of modern organic synthesis. For N-(2-cyanoethyl)-N-methylcarbamoyl chloride, future research is anticipated to delve into its application in asymmetric synthesis and chiral induction. While direct asymmetric synthesis of the carbamoyl (B1232498) chloride itself is a complex challenge, its use as a reagent for introducing chirality into other molecules holds considerable promise.
One avenue of exploration involves the reaction of this compound with prochiral nucleophiles in the presence of chiral catalysts. This could lead to the enantioselective formation of a wide range of chiral carbamates, which are valuable intermediates in the pharmaceutical and agrochemical industries. Research in this area would focus on the design and screening of new chiral catalysts, such as organocatalysts or transition metal complexes, capable of effectively controlling the stereochemical outcome of the reaction.
Furthermore, the cyanoethyl group itself could be exploited for chiral induction. The development of chiral auxiliaries derived from or incorporating the N-(2-cyanoethyl)-N-methylcarbamoyl moiety could provide a powerful tool for asymmetric transformations. These auxiliaries could be temporarily attached to a substrate, direct a stereoselective reaction, and then be subsequently removed. The synthesis of such chiral auxiliaries and the investigation of their efficacy in various asymmetric reactions, such as aldol additions or Diels-Alder reactions, represent a fertile ground for future research. The successful application of carbamoyl anion additions to chiral imines for the synthesis of phenylglycine amide derivatives showcases the potential for achieving high diastereoselectivity in related systems acs.orgnih.govttu.edu.
Catalytic Activation and New Reactivity Modes
The reactivity of carbamoyl chlorides can be significantly enhanced and diversified through catalytic activation. researchgate.netrsc.org Future research will likely focus on uncovering novel catalytic systems that can unlock new reactivity modes for this compound, moving beyond its traditional role as a carbamoylating agent. Transition metal catalysis, in particular, offers a vast landscape for exploration.
Palladium, nickel, and copper catalysts have shown remarkable utility in cross-coupling reactions involving carbamoyl chlorides. researchgate.net Future work could explore the use of this compound in novel cross-coupling reactions to forge carbon-nitrogen and carbon-carbon bonds. For instance, catalyzed decarbonylative coupling reactions could provide access to cyanoethylamines, while coupling with organometallic reagents could lead to the synthesis of functionalized ketones. The development of carbamoyl chlorides as synthons for various amide-containing molecules and heterocycles has been a subject of review, highlighting their participation in a diverse range of transition metal-catalyzed transformations. rsc.org
Moreover, the exploration of photoredox catalysis could open up entirely new avenues for the reactivity of this compound. Visible-light-mediated reactions could enable the generation of carbamoyl radicals under mild conditions, which could then participate in a variety of transformations, such as additions to alkenes and alkynes or C-H functionalization reactions. This approach would offer a green and efficient alternative to traditional methods that often require harsh reaction conditions. The generation of carbamoyl radicals from oxamic acids using ammonium persulfate points to the feasibility of such radical-mediated transformations. researchgate.net
| Catalyst System | Potential Transformation | Product Class |
| Palladium/Ligand | Decarbonylative Coupling | Cyanoethylamines |
| Nickel/Reductant | Reductive Coupling with Alkyl Halides | Functionalized Amides |
| Copper/Base | Cross-Coupling with Terminal Alkynes | Ynamides |
| Photoredox Catalyst | Radical Addition to Alkenes | Functionalized Carbamates |
Flow Chemistry and Continuous Synthesis Applications
Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. rsc.orgnih.govmdpi.comrsc.org The application of flow chemistry to the synthesis and reactions of this compound is a promising area for future research.
Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial when working with reactive intermediates like carbamoyl chlorides. The development of a continuous flow process for the synthesis of this compound itself could lead to a safer and more efficient manufacturing process, minimizing the handling of hazardous reagents like phosgene (B1210022) derivatives.
Integration into Supramolecular and Materials Science (Purely Chemical Design)
The unique structural features of this compound, particularly the presence of the cyano group, make it an interesting building block for the design of novel supramolecular assemblies and functional materials. nso-journal.orgrsc.orgrug.nl Future research in this area will focus on harnessing the non-covalent interactions of the cyanoethyl moiety to direct the self-assembly of molecules into well-defined architectures.
The cyano group is known to participate in a variety of non-covalent interactions, including dipole-dipole interactions and hydrogen bonding (when acting as an acceptor). These interactions can be exploited to create supramolecular polymers, gels, and liquid crystals. By incorporating the N-(2-cyanoethyl)-N-methylcarbamoyl group into different molecular scaffolds, researchers can design new materials with tailored properties. For example, the synthesis of monomers containing this group could lead to the development of polymers with enhanced thermal stability or specific recognition properties.
Furthermore, the reactivity of the carbamoyl chloride group can be utilized to covalently link these building blocks into larger, more complex structures. This could enable the synthesis of functional materials such as porous organic frameworks (POFs) or covalent organic frameworks (COFs) with potential applications in gas storage, separation, and catalysis. The interplay between the directional non-covalent interactions of the cyano group and the covalent bond-forming capabilities of the carbamoyl chloride offers a rich platform for the design of new materials with emergent properties.
Theoretical and Computational Chemistry for Predictive Modeling
Theoretical and computational chemistry are invaluable tools for understanding and predicting the reactivity and properties of chemical compounds. researchgate.net In the context of this compound, computational modeling can provide crucial insights that can guide future experimental work.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of the molecule. These studies can help to elucidate the mechanisms of its reactions, predict the regioselectivity and stereoselectivity of its transformations, and identify the most promising catalytic systems for its activation. For instance, computational screening of potential catalysts for asymmetric carbamoylation reactions could significantly accelerate the discovery of efficient and selective catalysts.
Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different solvent environments and to model its interactions with other molecules in supramolecular assemblies. This can provide a deeper understanding of the forces that govern self-assembly processes and aid in the rational design of new materials with desired properties. Mechanistic studies of the solvolyses of carbamoyl chlorides have been a subject of investigation, providing a basis for further computational analysis. nih.govnih.gov
| Computational Method | Application Area | Predicted Outcome |
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state energies, activation barriers |
| DFT | Catalyst Screening | Catalyst-substrate binding energies, stereoselectivity |
| Molecular Dynamics (MD) | Supramolecular Assembly | Self-assembly pathways, aggregate morphologies |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzymatic Reactions | Enzyme-substrate interactions, catalytic mechanisms |
Development of Safer and More Sustainable Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For a reactive compound like this compound, future research will undoubtedly focus on the development of safer and more sustainable synthetic routes, both for its production and its use in subsequent reactions.
A key area of focus will be the replacement of hazardous reagents, such as phosgene and its derivatives, which are traditionally used in the synthesis of carbamoyl chlorides. The development of phosgene-free routes, for example, using carbon dioxide as a C1 source, would represent a major step forward in terms of safety and sustainability. Research into alternative activating agents for the synthesis of carbamates directly from amines, CO2, and alcohols is an active area that could provide greener alternatives to using carbamoyl chlorides. organic-chemistry.orgorganic-chemistry.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for N-(2-cyanoethyl)-N-methylcarbamoyl chloride, and how do reaction conditions influence yield?
- Methodology : This compound can be synthesized via nucleophilic substitution reactions. For example, reacting N-methylcarbamoyl chloride with 2-cyanoethyl alcohol in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C under inert atmosphere minimizes side reactions. The use of a base (e.g., triethylamine) helps neutralize HCl byproducts. Post-synthesis purification via fractional distillation or column chromatography (using silica gel and ethyl acetate/hexane) is critical to isolate the product .
- Key Parameters : Temperature control (<10°C) prevents decomposition, while solvent choice affects reaction kinetics. Yields typically range from 60–75% under optimized conditions.
Q. How can the structural integrity of this compound be validated?
- Analytical Techniques :
- IR Spectroscopy : Confirm the presence of C=O (amide I band at ~1650 cm⁻¹) and C≡N (sharp peak at ~2240 cm⁻¹) .
- NMR : H NMR should show signals for the methyl group (δ ~2.8–3.2 ppm, singlet) and cyanoethyl protons (δ ~2.5–3.0 ppm, multiplet). C NMR resolves the carbonyl carbon (δ ~160–170 ppm) and nitrile carbon (δ ~115–120 ppm) .
- Mass Spectrometry : ESI-MS or EI-MS can confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~161).
Q. What safety protocols are essential when handling this compound?
- Hazard Mitigation : Due to limited toxicological data, assume acute toxicity. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation or skin contact. Hydrolytic decomposition releases HCl, necessitating neutralization traps for waste disposal. Store under inert gas at –20°C to prevent moisture-induced degradation .
Advanced Research Questions
Q. How does this compound participate in oligonucleotide synthesis, and what are the mechanistic insights?
- Role in Phosphoramidite Chemistry : This compound acts as a key reagent in synthesizing phosphoramidites for solid-phase oligonucleotide synthesis. The 2-cyanoethyl group protects the phosphate moiety during coupling, while the methylcarbamoyl group stabilizes the intermediate. The reaction proceeds via activation by tetrazole, forming a reactive tricoordinate phosphite intermediate, which couples to the 5'-OH of the growing oligonucleotide chain .
- Challenges : Competing hydrolysis or oxidation requires strict anhydrous conditions and argon purging. Side reactions (e.g., cyanoethyl migration) can reduce coupling efficiency, necessitating optimized deprotection steps (e.g., using ammonium hydroxide).
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Case Study : Discrepancies in yields (e.g., 50% vs. 80%) for analogs like N-(3-fluoropropyl)-N-methylcarbamoyl chloride may arise from:
- Solvent Purity : Trace water in THF reduces yields by promoting hydrolysis.
- Catalyst Use : Some protocols employ catalytic DMAP to accelerate substitution, while others rely solely on stoichiometric bases.
- Workup Methods : Inefficient extraction (e.g., using ethyl acetate vs. DCM) leads to product loss. Systematic replication with controlled variables (solvent dryness, base strength) is recommended .
Q. How can computational modeling guide the design of carbamoyl chloride derivatives for targeted bioactivity?
- Approach : Density functional theory (DFT) calculations predict electrophilicity at the carbonyl carbon, influencing reactivity with nucleophiles (e.g., amines in drug conjugates). Molecular docking studies can model interactions with biological targets (e.g., acetylcholinesterase), identifying substituents that enhance binding affinity.
- Validation : Correlate computed activation energies with experimental kinetics (e.g., pseudo-first-order rate constants for acylation reactions) .
Methodological Notes
- Synthesis Optimization : Use Schlenk-line techniques for moisture-sensitive reactions.
- Data Reproducibility : Document solvent batch numbers and purity levels (e.g., ≥99.9% DCM) to mitigate variability.
- Safety Compliance : Regularly calibrate fume hoods and conduct waste audits for regulatory adherence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
